1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One
Overview
Description
1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom attached to the ethanone moiety, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One, also known as 1-(benzofuran-2-yl)-2-bromoethanone, is a benzofuran derivative. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been shown to have significant cell growth inhibitory effects on different types of cancer cells . Therefore, the primary targets of this compound could be various types of cancer cells.
Mode of Action
For example, some substituted benzofurans have shown dramatic anti-cancer activities . They inhibit the growth of cancer cells, possibly by interacting with cellular components and disrupting their normal functions.
Biochemical Pathways
For instance, they have been found to have anti-inflammatory and anti-oxidative effects . These effects could be due to the compound’s interaction with biochemical pathways involved in inflammation and oxidative stress.
Pharmacokinetics
Benzofuran derivatives are generally known for their improved bioavailability . This suggests that this compound could have good bioavailability, allowing it to reach its targets effectively.
Result of Action
The result of the action of this compound is likely to be the inhibition of the growth of its target cells. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One typically involves the bromination of 1-(1-benzofuran-2-yl)ethanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One can be compared with other benzofuran derivatives, such as:
1-(1-Benzofuran-2-Yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(1-Benzofuran-2-Yl)-2-Chloroethan-1-One: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
1-(1-Benzofuran-2-Yl)-2-Iodoethan-1-One: Contains an iodine atom, which may impart different reactivity and biological effects.
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRNCBWTEDOAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370729 | |
Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23489-36-3 | |
Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzofuran-2-yl)-2-bromoethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the significance of 1-(benzofuran-2-yl)-2-bromoethan-1-one in organic synthesis?
A1: 1-(Benzofuran-2-yl)-2-bromoethan-1-one serves as a crucial building block in organic synthesis. Its reactivity stems from the presence of the bromoethanone moiety, which allows for diverse chemical transformations. For example, it readily reacts with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. [] This intermediate can be further derivatized to create a range of compounds, including thiazolidinone derivatives, which have shown promising biological activities. []
Q2: What antifungal activity has been observed with 1-(benzofuran-2-yl)-2-bromoethan-1-one and its derivatives?
A2: Research has demonstrated potent antifungal activity for 1-(benzofuran-2-yl)-2-bromoethan-1-one against Malassezia furfur DSM 6170, a fungus associated with skin conditions. [] It exhibited both a minimal inhibitory concentration (MIC) and minimal biocidal concentration (MBC) of 1.5 μg mL−1, highlighting its effectiveness in inhibiting fungal growth. [] While the exact mechanism of action remains to be elucidated, the compound's structure, particularly the benzofuran moiety, likely plays a role in its antifungal properties.
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